Bronchospasmolytic ED50: 3‑Fold Superiority Over Theophylline
In the Konzett–Rössler guinea‑pig bronchospasm model, the target compound (Example 1 of US4616020A) exhibited an intravenous ED50 of 1–3 mg/kg and an intraduodenal ED50 of 4.0–6.3 mg/kg, compared with theophylline‑ethylenediamine, which was approximately 3‑fold less potent after i.v. administration [1]. The assay measures the dose required to reduce experimentally induced bronchospasm by 50% relative to untreated controls.
| Evidence Dimension | Bronchospasmolytic potency (ED50) |
|---|---|
| Target Compound Data | ED50 i.v. 1–3 mg/kg; ED50 i.d. 4.0–6.3 mg/kg |
| Comparator Or Baseline | Theophylline‑ethylenediamine (approximately 3‑fold higher ED50 i.v.) |
| Quantified Difference | ~3‑fold greater potency (i.v.) |
| Conditions | Konzett–Rössler guinea‑pig bronchospasm model; i.v. and i.d. administration |
Why This Matters
Superior bronchospasmolytic potency at a lower dose may translate into an improved therapeutic window for respiratory indications, making this compound a more attractive lead for asthma or COPD drug development than theophylline.
- [1] US4616020A – Medicaments, vicinal dihydroxyalkylxanthines contained therein, processes for the preparation of these xanthine compounds and intermediate products suitable for these. Hoechst Aktiengesellschaft, 1986 (lines 430‑432). View Source
